molecular formula C18H16N4O4S B2734798 2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine CAS No. 866157-02-0

2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine

Cat. No.: B2734798
CAS No.: 866157-02-0
M. Wt: 384.41
InChI Key: LOMMQBAXZMWMKK-UHFFFAOYSA-N
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Description

2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine is a complex organic compound with the molecular formula C18H16N4O4S This compound features a pyrazine ring substituted with a phenoxy group, which is further modified with a sulfonyl and carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine typically involves multiple steps:

    Formation of the Pyrazine Core: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diketones with diamines under acidic or basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a halogenated pyrazine.

    Sulfonylation and Carbamoylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenated derivatives and strong bases or acids are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a pharmaceutical agent. The sulfonyl and carbamoyl groups are known to interact with biological targets, suggesting possible applications in drug design and development.

Industry

In industrial applications, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group can form strong interactions with protein targets, while the carbamoyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyridine
  • 2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}benzene

Uniqueness

Compared to similar compounds, 2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine stands out due to the presence of the pyrazine ring, which can confer unique electronic properties and reactivity. This makes it particularly interesting for applications requiring specific electronic characteristics, such as in the development of electronic materials or as a ligand in coordination chemistry.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(3-pyrazin-2-yloxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-13-5-7-16(8-6-13)27(24,25)22-18(23)21-14-3-2-4-15(11-14)26-17-12-19-9-10-20-17/h2-12H,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMMQBAXZMWMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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